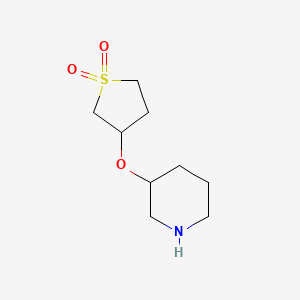
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is a chemical compound that features a piperidine ring attached to a tetrahydrothiophene ring with a dioxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of piperidine derivatives with tetrahydrothiophene 1,1-dioxide. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated tetrahydrothiophene dioxide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can replace the piperidine or tetrahydrothiophene moieties with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Bases such as sodium hydride or potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, while the tetrahydrothiophene dioxide moiety can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A simpler analog without the piperidine group.
Piperidine: A basic structure without the tetrahydrothiophene dioxide moiety.
Sulfolane: A related compound with a similar sulfur-containing ring but different functional groups.
Uniqueness
3-(Piperidin-3-yloxy)tetrahydrothiophene 1,1-dioxide is unique due to the combination of the piperidine and tetrahydrothiophene dioxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-piperidin-3-yloxythiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)5-3-9(7-14)13-8-2-1-4-10-6-8/h8-10H,1-7H2 |
InChI Key |
MLJBPLBHDWBQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


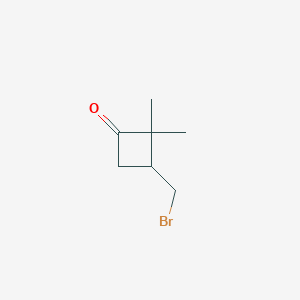


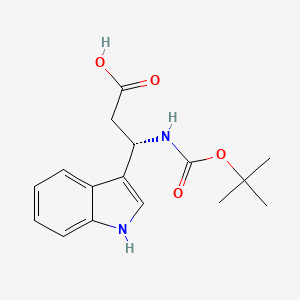
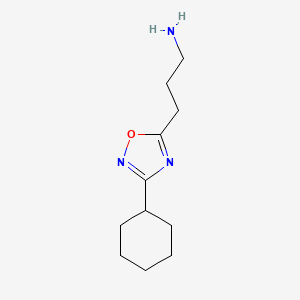
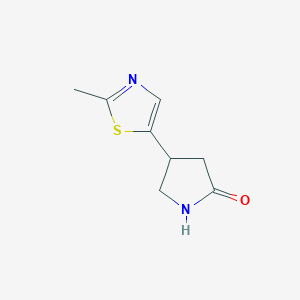
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
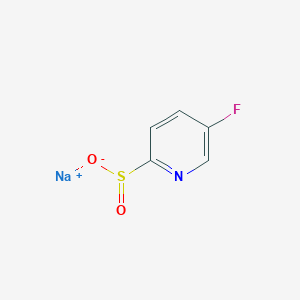
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
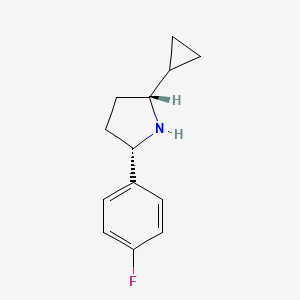
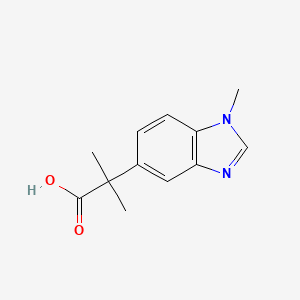
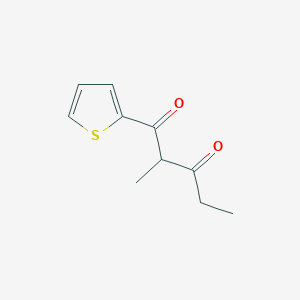

![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
